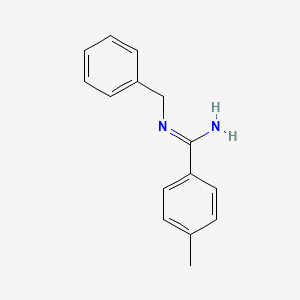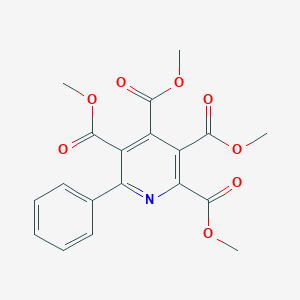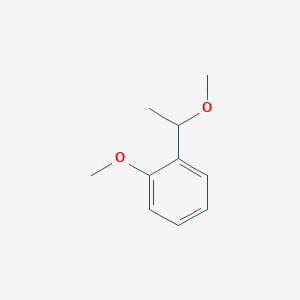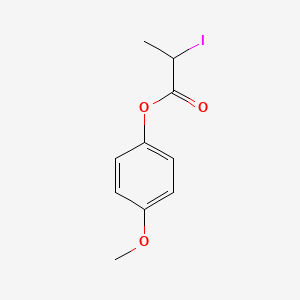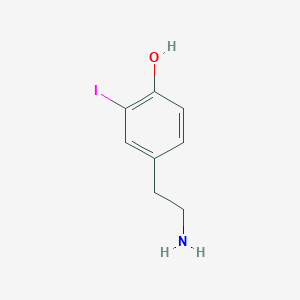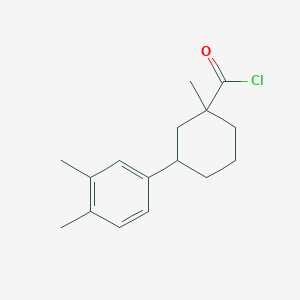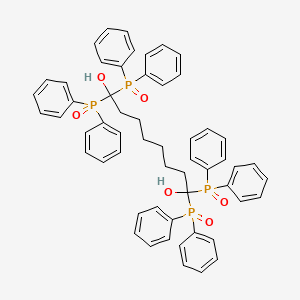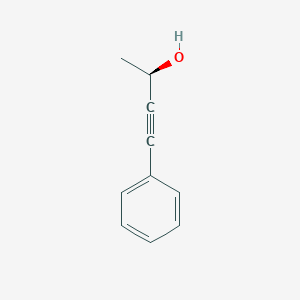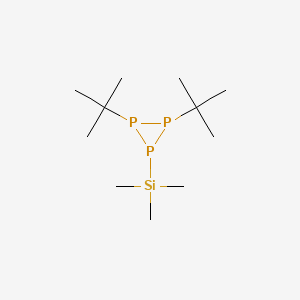
Di-tert-butyl(trimethylsilyl)triphosphirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.
Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines with lower oxidation states.
Substitution: Formation of substituted triphosphirane derivatives.
Scientific Research Applications
Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.
Comparison with Similar Compounds
Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:
Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.
The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.
Properties
CAS No. |
88764-66-3 |
|---|---|
Molecular Formula |
C11H27P3Si |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3 |
InChI Key |
INXHSYVWOBGJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


